REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)O1.I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:9]1[CH:14]=[N:13][C:12]([NH2:15])=[CH:11][CH:10]=1 |f:2.3.4.5,^1:41,43,62,81|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N)C
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
IC1=NC=CC=C1
|
Name
|
K3PO4
|
Quantity
|
424 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
57.7 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
96 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
back filled with argon
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite (washed with ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous phase was further extracted with ethyl acetate (40 ml×2)
|
Type
|
ADDITION
|
Details
|
treated with Na2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of water
|
Type
|
EXTRACTION
|
Details
|
The solid residue was extracted with refluxing ethyl acetate (40 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C=NC(=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |